4-benzyl-N-(4-nitrophenyl)piperazine-1-carbothioamide
4-benzyl-N-(4-nitrophenyl)piperazine-1-carbothioamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0782067
InChI:
InChI=1S/C18H20N4O2S/c23-22(24)17-8-6-16(7-9-17)19-18(25)21-12-10-20(11-13-21)14-15-4-2-1-3-5-15/h1-9H,10-14H2,(H,19,25)
SMILES:
C1CN(CCN1CC2=CC=CC=C2)C(=S)NC3=CC=C(C=C3)[N+](=O)[O-]
Molecular Formula:
C18H20N4O2S
Molecular Weight:
356.4 g/mol
4-benzyl-N-(4-nitrophenyl)piperazine-1-carbothioamide
CAS No.:
Cat. No.: VC0782067
Molecular Formula: C18H20N4O2S
Molecular Weight: 356.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H20N4O2S |
|---|---|
| Molecular Weight | 356.4 g/mol |
| IUPAC Name | 4-benzyl-N-(4-nitrophenyl)piperazine-1-carbothioamide |
| Standard InChI | InChI=1S/C18H20N4O2S/c23-22(24)17-8-6-16(7-9-17)19-18(25)21-12-10-20(11-13-21)14-15-4-2-1-3-5-15/h1-9H,10-14H2,(H,19,25) |
| Standard InChI Key | OJVSLDZJERQPIN-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1CC2=CC=CC=C2)C(=S)NC3=CC=C(C=C3)[N+](=O)[O-] |
| Canonical SMILES | C1CN(CCN1CC2=CC=CC=C2)C(=S)NC3=CC=C(C=C3)[N+](=O)[O-] |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator